A Comprehensive Technical Guide to the Synthesis and Purification of (Dab⁹)-Neurotensin (8-13)
A Comprehensive Technical Guide to the Synthesis and Purification of (Dab⁹)-Neurotensin (8-13)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of (Dab⁹)-Neurotensin (8-13), a potent and selective analogue of the C-terminal hexapeptide fragment of neurotensin. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical biology of neurotensin and its analogues.
(Dab⁹)-Neurotensin (8-13) is a valuable tool for studying the neurotensinergic system due to its modified amino acid at position 9, where L-Arginine is replaced by L-2,4-diaminobutyric acid (Dab). This substitution can influence the peptide's binding affinity, selectivity for neurotensin receptor subtypes, and metabolic stability.
This document outlines the systematic solid-phase peptide synthesis (SPPS) of (Dab⁹)-Neurotensin (8-13), followed by a robust purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it delves into the signaling pathway of the neurotensin receptor 1 (NTSR1), a primary target of neurotensin and its analogues.
Synthesis of (Dab⁹)-Neurotensin (8-13) via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (Dab⁹)-Neurotensin (8-13) is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents
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Resin: Pre-loaded Fmoc-L-Leu-Wang resin (0.5-0.8 mmol/g loading capacity)
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Fmoc-protected Amino Acids:
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Fmoc-L-Ile-OH
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Fmoc-L-Tyr(tBu)-OH
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Fmoc-L-Pro-OH
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Fmoc-L-Dab(Boc)-OH
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Fmoc-L-Arg(Pbf)-OH
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Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activation Base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether
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Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Experimental Protocol: Fmoc-SPPS
The synthesis follows a cyclical procedure of deprotection and coupling steps for each amino acid in the sequence (Arg⁸-Dab⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³).
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Resin Swelling: The Fmoc-L-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then thoroughly washed with DMF and DCM.
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Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ile-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activation mixture is then added to the resin, and the coupling reaction is allowed to proceed for 2 hours at room temperature. The resin is subsequently washed with DMF and DCM.
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Kaiser Test: A small sample of the resin is tested to ensure the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.
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Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Pro-OH, Fmoc-L-Dab(Boc)-OH, and Fmoc-L-Arg(Pbf)-OH.
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Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed using 20% piperidine in DMF.
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Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (tBu, Boc, Pbf) are simultaneously removed by treating the resin with the cleavage cocktail (TFA/TIS/H₂O) for 3 hours at room temperature.
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Peptide Precipitation and Collection: The cleavage mixture is filtered to remove the resin, and the crude peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents. The crude peptide is then dried under vacuum.
Purification of (Dab⁹)-Neurotensin (8-13) by RP-HPLC
The crude peptide obtained from SPPS is a mixture containing the desired product, truncated sequences, and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying the target peptide to a high degree of homogeneity.
Materials and Equipment
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HPLC System: A preparative HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).
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Mobile Phase A: 0.1% TFA in deionized water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A.
Experimental Protocol: RP-HPLC Purification
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Column Equilibration: The C18 column is equilibrated with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min.
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Sample Injection: The dissolved crude peptide is injected onto the column.
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Gradient Elution: The peptide is eluted using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 45% Mobile Phase B over 40 minutes.
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Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm. The peak corresponding to the desired peptide is collected.
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Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
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Lyophilization: The pure fractions are pooled, and the solvent is removed by lyophilization to obtain the final purified (Dab⁹)-Neurotensin (8-13) as a white, fluffy powder.
Data Presentation: Synthesis and Purification Summary
The following table summarizes the expected quantitative data for the synthesis and purification of (Dab⁹)-Neurotensin (8-13). These values are representative and may vary depending on the specific synthesis conditions and scale.
| Parameter | Value | Method of Determination |
| Synthesis Scale | 0.25 mmol | - |
| Crude Peptide Yield | ~75-85% | Gravimetric analysis |
| Crude Peptide Purity | ~60-70% | Analytical RP-HPLC (AUC at 220 nm) |
| Purified Peptide Yield | ~20-30% (relative to crude) | Gravimetric analysis |
| Final Purity | >98% | Analytical RP-HPLC (AUC at 220 nm) |
| Molecular Weight (Calc.) | 816.0 g/mol | - |
| Molecular Weight (Obs.) | 815.5 Da (as [M+H]⁺) | Mass Spectrometry (ESI-MS) |
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
Neurotensin and its analogues exert their physiological effects primarily through the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The binding of (Dab⁹)-Neurotensin (8-13) to NTSR1 initiates a cascade of intracellular signaling events.
Upon agonist binding, NTSR1 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq. This coupling leads to the exchange of GDP for GTP on the α-subunit of Gq (Gαq), causing its dissociation from the βγ-subunits.
The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
In addition to G protein-dependent signaling, agonist-bound NTSR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein, leading to desensitization of the signal. β-arrestin can also initiate its own signaling cascades, independent of G proteins, and mediate receptor internalization.
This technical guide provides a foundational understanding of the synthesis, purification, and signaling of (Dab⁹)-Neurotensin (8-13). The detailed protocols and diagrams serve as a valuable resource for researchers aiming to produce and utilize this important neurotensin analogue in their studies. The provided data offers a benchmark for successful synthesis and purification outcomes. Further characterization and biological evaluation of the purified peptide will be essential for its application in specific research contexts.
